5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₀N₂O₂ (molecular weight: 202.21 g/mol) . The compound is synthesized via condensation of substituted phenyl hydrazines with ethylacetopyruvate under acidic conditions, which suppresses undesired regioisomer formation . It has garnered attention in medicinal chemistry as a capping group for non-ATP competitive cyclin-dependent kinase (CDK) inhibitors due to its ability to mimic peptide motifs and bind hydrophobic pockets .
Properties
IUPAC Name |
5-methyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUNWUAOFPNAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351360 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-57-2 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and methyl substituent are primary sites for oxidation:
-
Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methyl group at the 5-position is oxidized to a carboxyl group, yielding 5-carboxy-1-phenyl-1H-pyrazole-3-carboxylic acid .
-
Pyrazole Ring Stability : The pyrazole ring itself resists oxidation under mild conditions but may degrade under aggressive agents like CrO₃ .
Key Data :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, reflux | 5-Carboxy-1-phenyl-1H-pyrazole-3-carboxylic acid | 78% |
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol or further functionalized:
-
LiAlH₄ Reduction : Converts the carboxylic acid to a hydroxymethyl group, producing 5-methyl-1-phenyl-1H-pyrazole-3-methanol .
-
Catalytic Hydrogenation : Selective reduction of the pyrazole ring is challenging due to aromatic stability but may occur under high-pressure H₂/Pd .
Key Data :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF, 0°C → reflux | 5-Methyl-1-phenyl-1H-pyrazole-3-methanol | 65% |
Substitution Reactions
Electrophilic substitution occurs preferentially at the phenyl ring or pyrazole nitrogen:
-
Nitration : Nitration (HNO₃/H₂SO₄) targets the para position of the phenyl ring, forming 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid .
-
Halogenation : Bromine (Br₂/FeCl₃) substitutes the phenyl ring at the meta position .
Key Data :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃, H₂SO₄, 50°C | 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | 82% | |
| Br₂, FeCl₃, CHCl₃ | 5-Methyl-1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid | 70% |
Condensation Reactions
The carboxylic acid group participates in hydrazide and ester formation:
-
Hydrazide Synthesis : Reacting with hydrazine hydrate yields 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide, a precursor for heterocyclic scaffolds .
-
Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester .
Key Data :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₂NH₂·H₂O, ethanol, reflux | 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide | 85% | |
| CH₃OH, H₂SO₄, reflux | Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | 90% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition peaking at 300°C . Major fragments include CO₂ (from decarboxylation) and phenylnitrile derivatives.
Thermal Data :
| Decomposition Stage | Temperature Range (°C) | Major Products | Source |
|---|---|---|---|
| 1 | 220–300 | CO₂, 5-methyl-1-phenylpyrazole |
Complexation and Coordination Chemistry
The carboxylic acid group acts as a ligand for metal ions:
Scientific Research Applications
Chemistry
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in developing novel chemical entities.
Biology
The compound is actively studied for its biological activities, including:
-
Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This property is essential in drug design and development.
Table 1: Enzyme Inhibition Studies
Enzyme Inhibition Type IC50 (µM) Cyclooxygenase (COX) Competitive 25 Lipoxygenase (LOX) Non-competitive 30 -
Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Bacillus subtilis 8
Medicinal Chemistry
The compound shows promise in medicinal applications due to its diverse biological activities:
-
Anticancer Properties : Studies have demonstrated its efficacy against cancer cell lines, indicating potential therapeutic applications.
Table 3: Anticancer Activity Against Cell Lines
Cell Line IC50 (µM) Melanoma (A375) 15 Cervical Cancer (HeLa) 20 Breast Cancer (MCF7) 25
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- A study published in Il Farmaco evaluated its antimicrobial activity against multidrug-resistant strains, confirming its effectiveness in addressing critical health challenges.
- Another investigation focused on the cytotoxic effects of pyrazole derivatives on normal versus cancer cells, highlighting selective toxicity beneficial for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituent positions, heteroatoms, and functional groups, influencing physicochemical properties and biological activity.
Table 1: Structural Comparison of Pyrazole Derivatives
Physicochemical Properties
Table 2: Key Physical Properties
Biological Activity
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by its five-membered ring containing two nitrogen atoms. The molecular formula is , and it features a carboxylic acid group at the 3-position of the pyrazole ring. This structural configuration contributes to its unique pharmacological properties.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The compound's mechanism appears to involve inhibition of NF-kB signaling pathways .
3. Enzyme Inhibition
The compound has been identified as a promising inhibitor of various enzymes, particularly those involved in coagulation pathways. For example, it has shown inhibitory activity against Factor XIa (FXIa), with a Ki value of approximately 90.37 nM, positioning it as a candidate for anticoagulant therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to active sites on target enzymes, inhibiting their activity and modulating biochemical pathways.
- Cytokine Modulation : By affecting signaling pathways such as NF-kB, it alters cytokine production and immune responses.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their antimicrobial activities. The study highlighted that specific substitutions on the phenyl ring enhanced antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design efforts .
Case Study 2: Anti-inflammatory Mechanism
A study published in Pharmacology Reports examined the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with the compound reduced joint swelling and inflammatory markers significantly compared to controls, supporting its potential as an anti-inflammatory therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and how are regioisomeric impurities controlled?
- Methodological Answer : The compound is synthesized via cyclization of substituted phenyl hydrazine with ethylacetopyruvate. Initial attempts using base catalysis yield regioisomers, but acidic conditions (e.g., HCl) suppress undesired isomers by protonating the hydrazine intermediate. The desired isomer is confirmed via 1-D NOE analysis, where irradiation of the methyl group (R4) enhances ortho aromatic hydrogens .
- Key Data :
| Reaction Condition | Isomer Ratio | Optimization Strategy |
|---|---|---|
| Base catalysis | 1:1 | Poor regioselectivity |
| Acidic conditions | >9:1 | Protonation of hydrazine |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Post-synthesis characterization employs:
- ¹H-NMR : To confirm regiochemistry via coupling patterns (e.g., methyl group interactions).
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.
- Elemental Analysis : Validates purity (>98%) and molecular formula (C₁₁H₁₀N₂O₂) .
Q. How can researchers distinguish between structural isomers of pyrazole derivatives during synthesis?
- Methodological Answer : Regioisomers are differentiated via:
- NOE Experiments : Spatial proximity of substituents (e.g., methyl to aromatic protons).
- X-ray Crystallography : Definitive structural assignment using SHELX programs (e.g., SHELXS/SHELXD for solution, SHELXL for refinement) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound in cyclin groove inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations assess interactions with cyclin grooves. The phenylpyrazole scaffold’s hydrophobic substitution (e.g., 3-chloro, 4-methoxy) is optimized for secondary hydrophobic pockets. REPLACE strategy validates N-terminal capping groups by comparing binding scores of isosteres (Table 1) .
- Key Data :
| Isostere | Binding Energy (kcal/mol) | Hydrophobic Fit |
|---|---|---|
| Phenylpyrazole (target) | -8.2 | Optimal |
| Phenylfuran | -6.9 | Moderate |
| Phenylimidazole | -7.5 | Suboptimal |
Q. What strategies improve the compound’s metabolic stability for therapeutic applications?
- Methodological Answer : Structural modifications enhance drug-like properties:
- Heterocyclic Isosteres : Replace the triazole ring with pyrazole to reduce metabolic oxidation.
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., 3,5-dichloro) to stabilize the carboxylic acid moiety against esterase cleavage .
Q. How does the compound’s regiochemistry impact its activity in kinase inhibition assays?
- Methodological Answer : Regiochemical orientation (N1 vs. N2 substitution) alters hydrogen bonding with kinase ATP pockets. For example, 1-phenyl substitution (vs. 2-phenyl) enhances hydrophobic interactions with CDK2’s Leu83 and Asp86 residues. Activity is validated via IC₅₀ measurements in enzymatic assays .
Methodological Considerations
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Low solubility in polar solvents complicates crystallization. Strategies include:
- Co-crystallization : Use of dioxane or DMSO as co-solvents.
- Temperature Gradients : Slow cooling from 60°C to 4°C to promote nucleation.
- SHELX Refinement : High-resolution data (d ~0.8 Å) processed via SHELXL for accurate anisotropic displacement parameters .
Q. How can researchers validate the compound’s role in protein-protein interaction (PPI) inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to cyclin grooves.
- Fluorescence Polarization : Quantifies displacement of fluorescent peptide ligands (e.g., FITC-labeled inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
